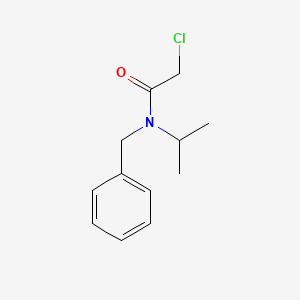

N-Benzyl-2-chloro-N-isopropyl-acetamide

Description

N-Benzyl-2-chloro-N-isopropyl-acetamide is a chloroacetamide derivative characterized by a benzyl group and an isopropyl group attached to the nitrogen atom of the acetamide backbone. Key properties include:

- Molecular formula: C₁₂H₁₇ClN₂O (inferred from substituent analysis; exact formula may vary based on stereochemistry).

- Molecular weight: 199.64 g/mol .

- Structural features: The molecule combines a reactive 2-chloroacetamide core with bulky N-benzyl and N-isopropyl substituents, which influence its steric profile, solubility, and reactivity.

This compound is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research, where its chloro group enables nucleophilic substitution reactions for further derivatization .

Properties

IUPAC Name |

N-benzyl-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCFTLWMSKQBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368359 | |

| Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39086-63-0 | |

| Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Benzyl-2-chloro-N-isopropyl-acetamide typically involves the reaction of benzylamine with 2-chloro-N-isopropyl-acetamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

N-Benzyl-2-chloro-N-isopropyl-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

Scientific Research Applications

N-Benzyl-2-chloro-N-isopropyl-acetamide is used in various scientific research applications, including:

Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.

Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Benzyl-2-chloro-N-isopropyl-acetamide with analogous compounds:

Biological Activity

N-Benzyl-2-chloro-N-isopropyl-acetamide (NBCA) is a chemical compound with significant implications in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, characterized by a benzyl group, a chloro substituent, and an isopropyl moiety attached to an acetamide core, contributes to its reactivity and potential therapeutic applications.

The molecular formula of NBCA is . The synthesis of this compound typically involves several steps, including substitution reactions where the chlorine atom can be replaced by other nucleophiles. This versatility allows for the modification of the compound to enhance its biological activity or create new derivatives with desired properties.

Biological Activities

Research indicates that NBCA exhibits various biological activities, particularly in the context of medicinal chemistry. Below are some notable findings regarding its biological effects:

- Inhibition of SARS-CoV-2 RdRp : A related series of N-benzyl-acetamides has been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Compounds derived from similar structures demonstrated IC50 values ranging from 1.11 μM to 7.50 μM, indicating significant antiviral activity against COVID-19 .

- Modulation of Signaling Pathways : NBCA has been shown to influence signaling pathways that lead to changes in gene expression and metabolic flux. These effects are crucial for understanding its potential therapeutic roles.

The mechanism by which NBCA exerts its biological effects involves interactions with various biological macromolecules, such as proteins and enzymes. Understanding these interactions is essential for elucidating its pharmacological profile and potential side effects. For instance, studies have indicated that compounds with similar structures can modulate enzyme activities, potentially leading to therapeutic benefits in various diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of NBCA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Benzyl-2-chloroacetamide | Benzyl group and chloroacetamide core | Simpler structure; often used as a precursor |

| N-Isopropyl-2-chloroacetamide | Isopropyl group attached directly to acetamide | Lacks benzyl group; different biological activity |

| N-Benzyl-2-(4-methylphenoxy)acetamide | Benzyl group with a phenoxy substituent | Exhibits different pharmacological properties |

| N-Benzyl-N-(p-tolyl)acetamide | Contains a p-tolyl substituent | Potentially enhanced lipophilicity |

Each of these compounds exhibits unique properties and biological activities, making them valuable in research and application contexts.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to NBCA:

- Antiviral Activity : A study highlighted the antiviral potential of N-benzyl-acetamides against SARS-CoV-2, demonstrating significant inhibition of viral replication at sub-micromolar concentrations .

- Proteomics Research : NBCA has been utilized as a biochemical reagent in proteomics studies, aiding in the exploration of protein functions and interactions within biological systems.

- Medicinal Chemistry Applications : The compound is being investigated for its therapeutic properties and as a building block for synthesizing new pharmaceutical agents aimed at treating various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.